3-bromo-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzohydrazide framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2-fluoro-5-nitrobenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of nitro derivatives or amines.
Reduction: Formation of corresponding amines or hydrazines.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
3-bromo-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of the nitro and fluoro groups enhances its reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide
- 4-fluoro-N’-[(pyridin-2-ylmethylene)benzohydrazide
Uniqueness
3-bromo-N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both a fluorine and a nitro group, which impart distinct electronic properties and reactivity. This makes it a valuable compound for studying specific interactions in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H9BrFN3O3 |
---|---|
Molecular Weight |
366.14 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(2-fluoro-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9BrFN3O3/c15-11-3-1-2-9(6-11)14(20)18-17-8-10-7-12(19(21)22)4-5-13(10)16/h1-8H,(H,18,20)/b17-8+ |
InChI Key |
LDRNIGGNRUQLMF-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.